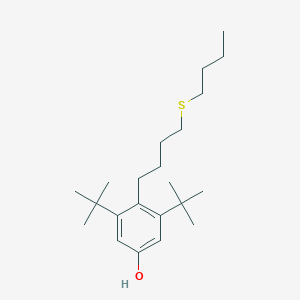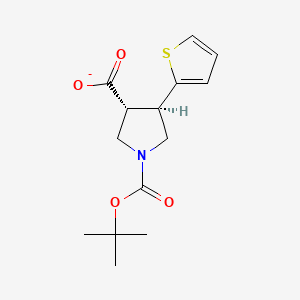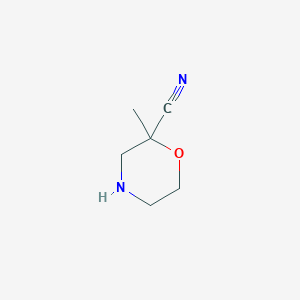
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is a synthetic organic compound belonging to the class of phenolic antioxidants. These compounds are known for their ability to prevent the oxidation of other molecules, making them valuable in various industrial applications. The compound’s structure includes two tert-butyl groups and a butylthio group attached to a phenol ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol typically involves the alkylation of 3,5-Di-tert-butylphenol with a butylthioalkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenolic compounds, reduced hydroxy derivatives, and various substituted phenols.
Aplicaciones Científicas De Investigación
3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol has several applications in scientific research:
Chemistry: It is used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in preventing oxidative damage in cells, is ongoing.
Industry: It is used as an additive in lubricants, fuels, and other industrial products to enhance their stability and shelf life.
Mecanismo De Acción
The antioxidant activity of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The butylthio group further enhances the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
Compared to similar compounds, 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol has a unique combination of tert-butyl and butylthio groups, which enhances its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidative degradation are crucial.
Propiedades
Número CAS |
662143-18-2 |
|---|---|
Fórmula molecular |
C22H38OS |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-(4-butylsulfanylbutyl)phenol |
InChI |
InChI=1S/C22H38OS/c1-8-9-13-24-14-11-10-12-18-19(21(2,3)4)15-17(23)16-20(18)22(5,6)7/h15-16,23H,8-14H2,1-7H3 |
Clave InChI |
IXMVCPAIQVPVPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCCCC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)


![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)







![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
